molecular formula C19H23NO2 B5102171 N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide

N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide

Cat. No.: B5102171
M. Wt: 297.4 g/mol
InChI Key: YZBCTAZZHJPLAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure substituted with an ethyl and methyl group on the phenyl ring, and a propoxy group on the benzamide nitrogen

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-4-13-22-17-11-9-16(10-12-17)19(21)20-18-14(3)7-6-8-15(18)5-2/h6-12H,4-5,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBCTAZZHJPLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-ethyl-6-methylaniline and 4-propoxybenzoic acid.

    Amidation Reaction: The 2-ethyl-6-methylaniline is reacted with 4-propoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Amidation: Utilizing automated reactors to mix the starting materials and reagents under controlled conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new benzamide derivatives with different substituents.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.

    Pathways Involved: It may affect pathways related to cell growth, apoptosis, or signal transduction, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethyl-6-methylphenyl)acetamide: Similar structure but lacks the propoxy group.

    N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide: Similar structure but has a methoxy group instead of a propoxy group.

    N-(2-ethyl-6-methylphenyl)-4-ethoxybenzamide: Similar structure but has an ethoxy group instead of a propoxy group.

Uniqueness

N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity compared to its analogs. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets, making it a compound of interest for further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.